molecular formula C17H21N3O2S B12902814 N-[5-(2-Sulfanylacetamido)pentyl]quinoline-3-carboxamide CAS No. 828920-10-1

N-[5-(2-Sulfanylacetamido)pentyl]quinoline-3-carboxamide

Cat. No.: B12902814
CAS No.: 828920-10-1
M. Wt: 331.4 g/mol
InChI Key: LJDSLEQUCLIFDM-UHFFFAOYSA-N
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Description

N-(5-(2-Mercaptoacetamido)pentyl)quinoline-3-carboxamide is a compound that belongs to the class of quinoline-3-carboxamides. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of N-(5-(2-Mercaptoacetamido)pentyl)quinoline-3-carboxamide includes a quinoline ring, which is fused with a carboxamide group and a mercaptoacetamido side chain. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-Mercaptoacetamido)pentyl)quinoline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the quinoline derivative with an appropriate amine under suitable conditions.

    Attachment of the Mercaptoacetamido Side Chain: The mercaptoacetamido side chain can be attached through a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor.

Industrial Production Methods

Industrial production of N-(5-(2-Mercaptoacetamido)pentyl)quinoline-3-carboxamide may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-Mercaptoacetamido)pentyl)quinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

N-(5-(2-Mercaptoacetamido)pentyl)quinoline-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-(2-Mercaptoacetamido)pentyl)quinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

N-(5-(2-Mercaptoacetamido)pentyl)quinoline-3-carboxamide can be compared with other quinoline-3-carboxamide derivatives, such as:

    Paquinimod: Known for its anti-inflammatory properties.

    Tasquinimod: Investigated for its anti-cancer activity.

    Laquinimod: Explored for its potential in treating multiple sclerosis.

The uniqueness of N-(5-(2-Mercaptoacetamido)pentyl)quinoline-3-carboxamide lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

828920-10-1

Molecular Formula

C17H21N3O2S

Molecular Weight

331.4 g/mol

IUPAC Name

N-[5-[(2-sulfanylacetyl)amino]pentyl]quinoline-3-carboxamide

InChI

InChI=1S/C17H21N3O2S/c21-16(12-23)18-8-4-1-5-9-19-17(22)14-10-13-6-2-3-7-15(13)20-11-14/h2-3,6-7,10-11,23H,1,4-5,8-9,12H2,(H,18,21)(H,19,22)

InChI Key

LJDSLEQUCLIFDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=O)NCCCCCNC(=O)CS

Origin of Product

United States

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